Maltononaose

説明

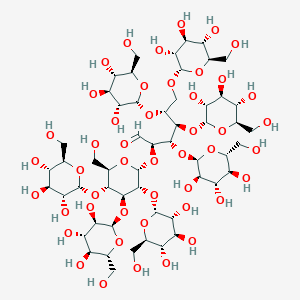

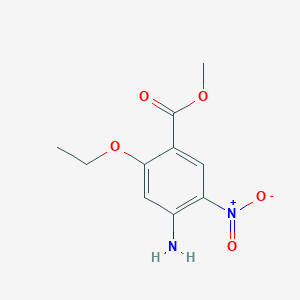

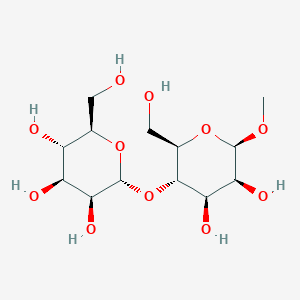

Maltononaose is an oligosaccharide with the molecular formula C54H92O46 . It is composed of nine saccharide residues .

Synthesis Analysis

The synthesis of Maltononaose involves the use of enzymes from the α-amylase family, such as cyclodextrin glycosyltransferase (CGTase) . The enzyme cyclodextrin glycosyltransferase from Bacillus circulans strain 251 has been used in a double soaking procedure with the inhibitor acarbose and subsequently with maltohexaose .Molecular Structure Analysis

Maltononaose has a complex structure with 44 defined stereocentres . The maltononaose chain is bound from subsites -7 to +2 in a manner analogous to that of a previously determined pseudo-nonasaccharide inhibitor complex .Chemical Reactions Analysis

The enzyme cyclodextrin glycosyltransferase (CGTase) is involved in the chemical reactions of Maltononaose. CGTase cleaves an α (1–4) glycosidic bond in its substrate, starch, and forms a covalent β (1–4)-linked glycosyl-enzyme intermediate .科学的研究の応用

Enzyme Kinetics Studies

Maltononaose has been used as a substrate to study the cleavage distribution and enzyme kinetics of Bacillus licheniformis thermostable α-amylase . This research helps in understanding the behavior of this enzyme, which is crucial in various industrial applications.

Glucoamylase II Research

Similarly, it has also been used in the enzyme kinetics of Aspergillus niger glucoamylase II . This enzyme is important in the food industry for the production of high glucose syrup.

Carbohydrate Metabolism

Maltononaose, being an oligosaccharide comprised of nine α-1,4-linked glucose molecules, plays a role in carbohydrate metabolism research . It helps in understanding how our body processes carbohydrates, which is essential for energy production.

Preparation of Dextran Ladder

A partial hydrolysis of maltononaose has been used to prepare a dextran ladder . This is useful in assessing cationic labeling of oligosaccharides, which can be applied in various biochemical research areas.

Glycation and Phosphorylation Studies

Maltononaose has been used in a study to investigate glycation and phosphorylation of α-lactalbumin . These post-translational modifications play a crucial role in protein function and stability.

Biochemical Research

Due to its unique structure, Maltononaose is often used in biochemical research as a model compound to study the properties and behaviors of oligosaccharides .

作用機序

Target of Action

Maltononaose, also known as D-Glucose, O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-, is an oligosaccharide comprised of nine α-1,4-linked glucose molecules . The primary targets of Maltononaose are enzymes involved in carbohydrate metabolism, specifically Bacillus licheniformis thermostable α-amylase and Aspergillus niger glucoamylase II .

Mode of Action

Maltononaose interacts with its target enzymes by serving as a substrate . It has been used to study the cleavage distribution and enzyme kinetics of these enzymes . The binding of Maltononaose to these enzymes is believed to occur at a 9-binding subsite .

Biochemical Pathways

The interaction of Maltononaose with its target enzymes plays a role in the carbohydrate metabolism pathway . Specifically, it is involved in the breakdown of complex carbohydrates into simpler sugars, a process crucial for energy production in cells.

Result of Action

The molecular and cellular effects of Maltononaose’s action involve the breakdown of the oligosaccharide into simpler sugars, which can then be utilized for energy production in cells . This process is facilitated by the target enzymes, which cleave the α-1,4-linked glucose molecules of Maltononaose .

特性

IUPAC Name |

(2R,3S,4R,5R)-2-[(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-3,4,5-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-3,4,5,6-tetrakis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H92O46/c55-1-11-21(64)28(71)35(78)47(86-11)85-10-20(95-48-36(79)29(72)22(65)12(2-56)87-48)44(98-51-39(82)32(75)25(68)15(5-59)90-51)42(96-49-37(80)30(73)23(66)13(3-57)88-49)18(8-62)93-54-46(100-53-41(84)34(77)27(70)17(7-61)92-53)45(99-52-40(83)33(76)26(69)16(6-60)91-52)43(19(9-63)94-54)97-50-38(81)31(74)24(67)14(4-58)89-50/h8,11-61,63-84H,1-7,9-10H2/t11-,12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28+,29+,30+,31+,32+,33+,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45+,46-,47+,48-,49-,50-,51-,52-,53-,54+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBVLVBOKWRYEP-XYLDXDTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H92O46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60215057 | |

| Record name | Maltononaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1477.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S,4R,5R)-2-[(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-3,4,5-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-3,4,5,6-tetrakis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal | |

CAS RN |

6471-60-9 | |

| Record name | Maltononaose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006471609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maltononaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one](/img/structure/B116901.png)

![(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B116933.png)